Compound Description: This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. It induces apoptosis and differentiation specifically in SMARCB1-deleted malignant rhabdoid tumor (MRT) cells. Treatment of xenograft-bearing mice with this compound leads to dose-dependent regression of MRTs with correlative diminution of intratumoral trimethylation levels of lysine 27 on histone H3, and prevention of tumor regrowth after dosing cessation.
Compound Description: This compound is a dual-acting muscarinic antagonist/beta 2 agonist (MABA). It is claimed in a patent application for a combination formulation with other drugs for treating asthma and COPD.
Compound Description: This compound is also a dual-acting muscarinic antagonist/beta 2 agonist (MABA). It is a close analogue of the previously mentioned MABA and is similarly claimed for the treatment of asthma and COPD in combination formulations.
Compound Description: This compound is a benzoxazinone derivative. It is patented for use in combination with other active agents for the treatment of respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Compound Description: This compound is a MAC glucuronide phenol-linked SN-38 conjugate designed to improve the pharmacokinetic properties of the anti-tumor drug SN-38. This conjugate is specifically designed for in vivo formation.
Compound Description: This compound, known as 873140, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1. It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES, and the calcium response effects of CCR5 activation by CCL5 (RANTES).
Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 inhibitor. It displays therapeutic benefits in preclinical models of psychiatric and neurologic diseases by elevating cAMP levels in the central nervous system. GSK356278 has a superior therapeutic index compared to both rolipram and roflumilast in various preclinical species.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.